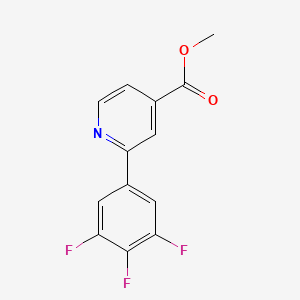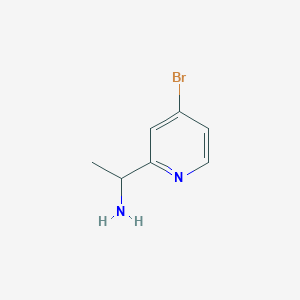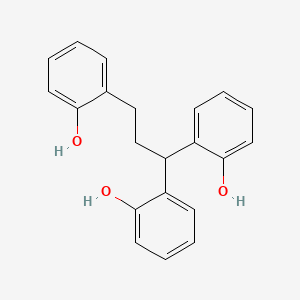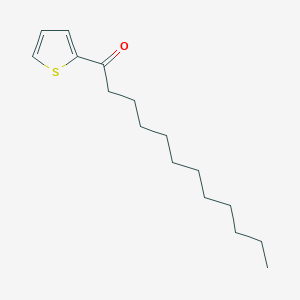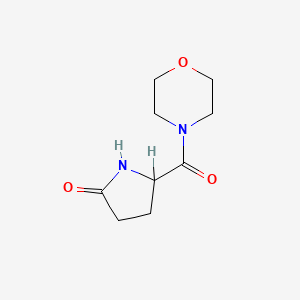
5-(morpholine-4-carbonyl)pyrrolidin-2-one
概述
描述
5-(morpholine-4-carbonyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a morpholine ring and a pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)pyrrolidin-2-one typically involves the reaction of morpholine with 2-pyrrolidinone derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the carbonyl bond between the morpholine and the pyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
5-(morpholine-4-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学研究应用
5-(morpholine-4-carbonyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(morpholine-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or enzymes, leading to changes in their activity. This interaction can influence various biological processes, making it a valuable compound for studying biochemical pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone moiety but lacks the morpholine ring.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group compared to 5-(morpholine-4-carbonyl)pyrrolidin-2-one.
Prolinol: A derivative of pyrrolidine with a hydroxyl group instead of a carbonyl group.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
51959-85-4 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
5-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c12-8-2-1-7(10-8)9(13)11-3-5-14-6-4-11/h7H,1-6H2,(H,10,12) |
InChI 键 |
WPDJMBAXQKFEOI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C(=O)N2CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
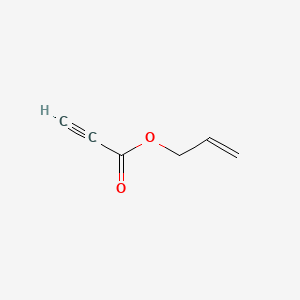
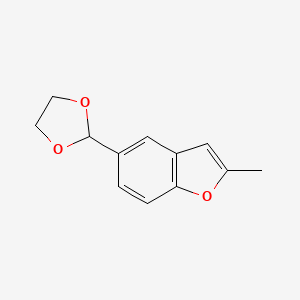
![5-Amino-2,4-dihydro-4-methyl-2-[4-(methylsulphonyl)phenyl]-3h-pyrazol-3-one](/img/structure/B8767749.png)
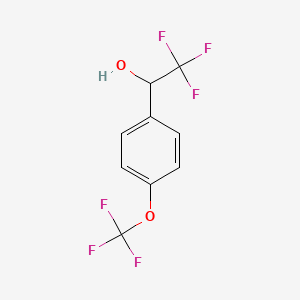
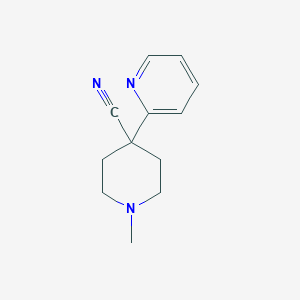
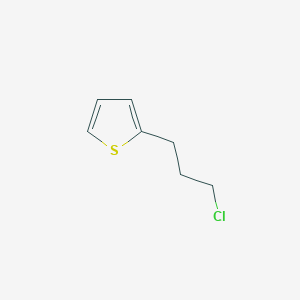
![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)
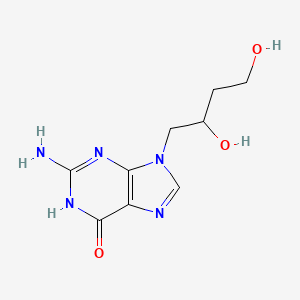
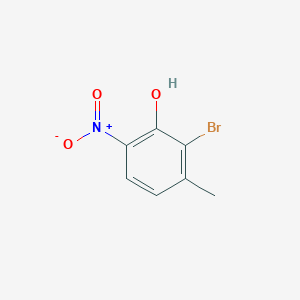
![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)
